molecular formula C13H20BNO3 B2967983 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1350377-66-0

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2967983
CAS No.: 1350377-66-0
M. Wt: 249.12
InChI Key: ZYFRJTZQMFNEHS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring a methoxy (-OCH₃) group at the 3-position and a pinacol boronate ester at the 4-position of the aniline ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s ability to facilitate carbon-carbon bond formation . The methoxy substituent modulates electronic and steric properties, influencing reactivity and applications in pharmaceuticals, materials science, and fluorescence probes.

Properties

IUPAC Name

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFRJTZQMFNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the development of bioconjugation techniques and fluorescent probes for biological imaging.

  • Medicine: It is utilized in the design of drug candidates and in the study of enzyme inhibitors.

  • Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline H at 4-position C₁₂H₁₈BNO₂ 219.09 214360-73-3 Parent compound; used in Suzuki coupling and pharmaceutical intermediates
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N,N-dimethyl at 4 C₁₄H₂₁BNO₂ 246.14 - Moderate yields (32–54%) in synthesis; steric effects may limit coupling efficiency
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 2-OCH₃ C₁₃H₁₉BNO₃ 247.11 1000339-10-5 Similarity score 0.89 to target; ortho-substitution reduces steric accessibility
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Boronate at 3 C₁₂H₁₈BNO₂ 219.09 210907-84-9 Meta-substitution alters electronic properties; used in cross-coupling reactions
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N,N-diethyl at 4 C₁₆H₂₆BNO₂ 275.20 920304-57-0 Bulkier substituent; potential for reduced reaction yields
2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 2-F, 4-CH₃ C₁₃H₁₉BFNO₂ 251.10 1012880-11-3 Electron-withdrawing fluorine affects reactivity; used in medicinal chemistry

Solubility and Stability

  • The hydrophilic methoxy group improves aqueous solubility compared to purely hydrophobic analogs (e.g., ). This is critical for biological applications, such as hydrogen peroxide detection ().
  • Boronate esters are generally stable under inert conditions but hydrolyze in acidic or aqueous environments. Substituents like methoxy may slightly enhance hydrolytic stability via steric protection.

Research Findings and Data

Key Studies on Analogous Compounds

  • Suzuki Coupling Efficiency : N,N-Dimethyl-4-substituted aniline () showed 32–54% yields, influenced by steric bulk. The target’s smaller methoxy group may improve yields.
  • Fluorescence Properties : Methoxy-containing boronate probes () demonstrated λₑₘ ≈ 450–500 nm, suggesting the target could serve in bioimaging.
  • Pharmaceutical Relevance : 3-Methyl-4-substituted analogs () were intermediates in kinase inhibitors, highlighting the scaffold’s versatility.

Comparative Data Table

Property Target Compound 4-Substituted Aniline () N,N-Dimethyl Analog ()
Molecular Weight (g/mol) 247.11 (estimated) 219.09 246.14
Key Substituent 3-OCH₃ H N,N-dimethyl
Suzuki Coupling Yield Not reported 65–85% (typical for bromoarenes) 32–54%
Solubility in Water Moderate (enhanced by -OCH₃) Low Low
λₑₘ (fluorescence) ~470–500 nm (predicted) Not applicable Not reported

Biological Activity

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is C13H19BO4C_{13}H_{19}BO_4. Its structure features a methoxy group and a dioxaborolane moiety that contribute to its chemical reactivity and biological interactions. The compound is known for its stability and versatility in organic synthesis.

Antimicrobial Properties

Recent studies have indicated that derivatives of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for related compounds against various strains of bacteria including multidrug-resistant Staphylococcus aureus and Mycobacterium species. These values ranged from 4–8 μg/mL for some derivatives .

Antitumor Activity

Research has demonstrated that the compound can inhibit the proliferation of cancer cells:

  • In vitro studies showed significant inhibitory effects on MDA-MB-231 triple-negative breast cancer (TNBC) cell lines with an IC50 value of approximately 0.126 μM. This indicates a strong potential for developing anticancer agents based on this scaffold .

The biological activity of this compound is largely attributed to its ability to interact with specific biological pathways:

  • It acts as an inhibitor of methyltransferases such as G9a and DNMTs which are involved in epigenetic regulation. This inhibition leads to altered gene expression profiles that can suppress tumor growth .

Applications in Research

The compound serves multiple roles in research:

  • Organic Synthesis : It is utilized as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry : It contributes to the development of new drug candidates targeting specific diseases.
  • Fluorescent Probes : The compound is used in creating fluorescent probes for biological imaging applications.
  • Catalysis : It acts as a ligand in catalytic processes enhancing reaction efficiency .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various compounds on TNBC models:

  • Compound derivatives were tested for their ability to inhibit tumor growth in vivo using BALB/c nude mice models. The results indicated that treatment led to significant reductions in tumor size compared to controls .

Case Study 2: Antimicrobial Activity

A comparative analysis was conducted on several boron-containing compounds:

  • The study assessed their antimicrobial properties against resistant bacterial strains. The results highlighted that certain derivatives of the dioxaborolane exhibited promising activity with low MIC values .

Q & A

Basic: What are the standard synthetic routes for 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The synthesis typically involves:

  • Palladium-catalyzed borylation : Aryl halides (e.g., bromides or iodides) react with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₂CO₃) in solvents like dioxane/water. This method is efficient for introducing the boronic ester group .
  • Protection/deprotection strategies : For example, acetylation of the aniline group using acetyl chloride in CH₂Cl₂ with triethylamine as a base, followed by selective deprotection to retain the free amine .
  • Key considerations : Ensure anhydrous conditions for boronic ester stability and monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Basic: How is this compound characterized structurally and spectroscopically?

  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and packing arrangements. Related boronic ester anilines show B–O bond lengths of ~1.36 Å and C–B–O angles near 120° .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), with methoxy groups at δ ~3.8 ppm.
    • ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the boronic ester moiety.
    • ¹³C NMR : The quaternary boron-attached carbon resonates at δ ~85 ppm .
  • IR spectroscopy : B–O stretches appear at ~1350–1300 cm⁻¹, and N–H stretches (aniline) at ~3400 cm⁻¹ .

Advanced: How do reaction conditions influence the efficiency of Suzuki-Miyaura couplings involving this compound?

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective, but bulky ligands (e.g., SPhos) enhance yields for sterically hindered substrates .
  • Solvent/base systems : Use toluene/EtOH/H₂O or dioxane/H₂O with K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate.
  • Temperature : Reactions typically proceed at 80–100°C; lower temperatures may require longer times but reduce side reactions.
  • Substrate ratio : A 1.2:1 excess of the boronic ester over the aryl halide minimizes homo-coupling byproducts .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

  • Hydrogen bonding : The aniline NH₂ group forms intermolecular H-bonds, influencing crystal packing. Slow evaporation from EtOH/hexane mixtures promotes ordered crystallization .
  • Boronic ester stability : Moisture-sensitive boronic esters require inert atmospheres (N₂/Ar) during crystallization.
  • Data collection : High-resolution X-ray data (e.g., Cu Kα radiation, λ = 1.54178 Å) and SHELXL refinement ensure accurate structural models .

Advanced: How does the methoxy substituent affect reactivity compared to other derivatives (e.g., fluoro or methyl groups)?

  • Electronic effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring and altering regioselectivity in electrophilic substitutions.
  • Steric effects : Compared to bulkier groups (e.g., isopropoxy), methoxy minimally hinders cross-coupling reactions, enabling faster transmetallation in Suzuki-Miyaura couplings .
  • Comparative studies : Derivatives like 3-fluoro-4-(dioxaborolanyl)aniline show reduced coupling efficiency due to electronic deactivation, highlighting the methoxy group's advantageous balance of electronic and steric properties .

Advanced: What strategies mitigate air/moisture sensitivity during handling and storage?

  • Storage : Store under inert gas (Ar) at 2–8°C in sealed, desiccated containers. Avoid prolonged exposure to humidity .
  • Reaction setup : Use Schlenk lines or gloveboxes for sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) and degas solutions via freeze-pump-thaw cycles .
  • Stabilization : Adding stabilizing agents like 2,6-lutidine or BHT (butylated hydroxytoluene) can prolong shelf life .

Basic: What are the primary applications of this compound in organic synthesis?

  • Suzuki-Miyaura cross-couplings : Key for constructing biaryl motifs in pharmaceuticals and materials .
  • Protecting-group chemistry : The boronic ester serves as a transient protecting group for amines, enabling sequential functionalization .
  • Polymer/materials science : Used in conjugated polymers for OLEDs or sensors due to its electron-rich aromatic system .

Advanced: How is computational modeling used to predict reactivity or spectroscopic properties?

  • DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G* basis set) and optimize transition states for coupling reactions.
  • Molecular docking : For pharmaceutical applications, model interactions with biological targets (e.g., kinase inhibitors) .
  • Software tools : Gaussian, ORCA, or ADF suites integrate experimental data with theoretical models .

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